molecular formula C10H9ClN2O B2512767 3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole CAS No. 657423-51-3

3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No. B2512767
CAS RN: 657423-51-3
M. Wt: 208.65
InChI Key: PHKTWKSTBQFLSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through cyclization of a suitable precursor. The chloromethyl and 3-methylphenyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, with the chloromethyl and 3-methylphenyl groups attached at the 3rd and 5th positions, respectively .


Chemical Reactions Analysis

The chloromethyl group in this compound could potentially undergo nucleophilic substitution reactions with various nucleophiles . The 1,2,4-oxadiazole ring might also participate in reactions, although oxadiazoles are generally quite stable and resistant to hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chloromethyl group might make the compound susceptible to hydrolysis, especially under alkaline conditions .

Scientific Research Applications

Synthesis and Characterization

  • The 1,3,4-oxadiazole structure, a key component of 3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole, is recognized as a privileged scaffold in medicinal and pesticide chemistry. Its diverse biological properties include antibacterial, antifungal, and anticancer activities. This structure is also significant in material science. Despite its importance, conventional synthesis methods present challenges, including the use of hazardous materials and low yield of products, necessitating the development of new, efficient methodologies for synthesis (Zarei & Rasooli, 2017).

Antibacterial Activity

  • Novel compounds synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole demonstrated significant in-vitro antibacterial activity against various bacteria. For example, one particular compound exhibited substantial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. This highlights the potential of these compounds in developing new antibacterial agents (Rai et al., 2010).

Structural and Chemical Properties

  • The chemical structure of 3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole and its derivatives is characterized by certain angles and orientations between the constituent rings, which is crucial for understanding their physical and chemical behavior. For example, the oxadiazole ring forms specific dihedral angles with adjacent benzene rings, influencing the molecule's overall shape and properties (Wang et al., 2005).

Versatility in Synthesis

  • The 1,2,4-oxadiazole derivatives, including those related to 3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole, offer a versatile framework for creating a variety of compounds with potential applications in pharmaceuticals and agrochemicals. Their synthesis often involves intricate reactions and careful analysis to ensure the desired properties and functionalities (Bretanha et al., 2009).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on its interactions with biological targets. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .

Safety and Hazards

As with any chemical compound, handling “3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

properties

IUPAC Name

3-(chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-3-2-4-8(5-7)10-12-9(6-11)13-14-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKTWKSTBQFLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole

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